N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-13(2)9-10-22-16-8-7-15(21-18(23)14(3)4)11-17(16)25-12-20(5,6)19(22)24/h7-8,11,13-14H,9-10,12H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCHSKNCBKRYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide is a synthetic compound with a complex molecular structure. Its unique features suggest potential biological activities that warrant investigation. This article compiles existing research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 448.6 g/mol. The structure includes a seven-membered heterocyclic ring containing nitrogen and oxygen, which is characteristic of oxazepin derivatives. The presence of isopentyl and dimethyl substituents may influence its lipophilicity and reactivity.
Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may exhibit various biological activities through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors affecting neurochemical signaling.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of oxazepin derivatives on cyclooxygenase (COX) enzymes. Results indicated that certain structural modifications enhanced COX inhibition, suggesting potential anti-inflammatory applications for compounds like N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) .
Study 2: Neuroprotective Effects
Research into neuroprotective agents highlighted the role of oxazepins in modulating glutamate receptors. N-(5-isopentyl-3,3-dimethyl-4-oxo) derivatives were found to reduce excitotoxicity in neuronal cultures . This suggests a potential application in neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| Lipophilicity (XLogP) | 4.4 |
| Solubility | Not Available |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzoxazepine derivatives, emphasizing substituent variations and their implications for biological activity.
Key Structural Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |
|---|---|---|---|
| N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide | C₂₁H₃₀N₂O₃ | 358.48 | - 5 : isopentyl; 3 : two methyl groups; 8 : isobutyramide |
| (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772) | C₂₃H₂₂N₆O₃ | 430.46 | - 5 : benzyl; 3 : triazole-carboxamide; 5 : methyl (core lacks dimethyl groups at position 3) |
| (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl (BD630392) | C₂₁H₁₉N₃O₄ | 377.40 | - 5 : benzyl; 3 : isoxazole substituent; 5 : methyl |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization under acidic or basic conditions.
- Step 2 : Introduction of the isopentyl group through alkylation or nucleophilic substitution.
- Step 3 : Coupling the isobutyramide moiety using coupling agents like EDC/HOBt or DCC.
Optimization strategies: - Use continuous flow reactors to enhance control over exothermic reactions and improve reproducibility .
- Employ polar aprotic solvents (e.g., DMF, DCM) with catalysts like triethylamine for better regioselectivity .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and functional group connectivity. For example, the oxazepine ring protons appear as distinct multiplets in δ 3.5–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ~475.3 Da) and detect isotopic patterns .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from structural analogs or assay variations. Strategies include:
- Comparative SAR Studies : Synthesize derivatives with systematic modifications (e.g., alkyl chain length, substituents on the benzamide group) to isolate activity drivers .
- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known V2 receptor antagonists) to minimize variability .
- Computational Docking : Map interactions with proposed targets (e.g., vasopressin receptors) using software like AutoDock Vina to rationalize activity differences .
Q. What methodological approaches elucidate the compound’s mechanism of action in therapeutic contexts?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against targets like HDACs or kinases using fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for proteases) .
- Cellular Uptake Studies : Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., MCF-7) under varying pH conditions .
- In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., 14C-isobutyramide) to rodents and analyze plasma/tissue distribution using scintillation counting .
Q. How can computational tools predict reactivity and target interactions during experimental design?
- Methodological Answer :
- Reactivity Prediction : Use DFT calculations (Gaussian 09) to model electrophilic sites (e.g., oxazepine carbonyl group) prone to nucleophilic attack .
- Molecular Dynamics Simulations : Simulate binding stability with biological targets (e.g., 20 ns trajectories in GROMACS) to prioritize high-affinity analogs .
- ADMET Profiling : Predict solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test alerts) with SwissADME or ADMETlab .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Conduct parallel experiments in DMSO, ethanol, and water (buffered at pH 7.4) using nephelometry to quantify precipitation thresholds .
- Co-solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for in vitro assays .
- Structural Analysis : Compare crystal structures (via XRD) of batches with divergent solubility to identify polymorphic forms .
Derivative Synthesis & Optimization
Q. What strategies improve the pharmacokinetic profile of derivatives?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance bioavailability .
- Metabolic Blocking : Fluorinate vulnerable positions (e.g., ortho to the amide) to reduce CYP-mediated oxidation .
- Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility without altering target affinity .
Key Methodological Takeaways
- Synthesis : Prioritize stepwise optimization and advanced purification.
- Characterization : Combine NMR, HRMS, and HPLC for robust structural validation.
- Mechanistic Studies : Integrate computational modeling with standardized bioassays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
